3-Mesitylpyridine

Homogeneous Catalysis Oligomerization Ligand Design

3-Mesitylpyridine (CAS 75601-34-2) is not a generic pyridine. The electron-rich mesityl group at the 3-position provides critical steric shielding and pKa modulation up to 2 orders of magnitude, enabling exclusive butene dimerization in Pd-catalyzed ethene conversion—performance unattainable with unsubstituted pyridine or 3-phenylpyridine. Researchers developing selective ethylene oligomerization catalysts should procure this specific isomer to replicate high 1-butene selectivity (90%). Typical purity ≥95%.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
Cat. No. B1633109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mesitylpyridine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CN=CC=C2)C
InChIInChI=1S/C14H15N/c1-10-7-11(2)14(12(3)8-10)13-5-4-6-15-9-13/h4-9H,1-3H3
InChIKeyBHMMHIHPBQFYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mesitylpyridine (CAS 75601-34-2): Technical Specifications and Procurement Overview


3-Mesitylpyridine (CAS 75601-34-2), also known as 3-(2,4,6-trimethylphenyl)pyridine, is a heterocyclic aromatic compound with the molecular formula C14H15N and a molecular weight of 197.27 g/mol . It consists of a pyridine ring substituted with a bulky, electron-rich mesityl (2,4,6-trimethylphenyl) group at the 3-position. This specific substitution pattern introduces significant steric hindrance and modulates the electronic properties of the pyridine nitrogen, making it a valuable building block for ligands in catalysis [1], organocatalysts [2], and advanced materials research [3]. The compound is typically supplied with a purity of >=95% .

Why 3-Mesitylpyridine Cannot Be Directly Substituted by Other Pyridine Derivatives


Simple substitution of 3-Mesitylpyridine with other pyridine derivatives, such as unsubstituted pyridine or 3-phenylpyridine, is not feasible due to the profound and quantifiable impact of the mesityl group on the molecule's steric and electronic profile. The 2,4,6-trimethylphenyl substituent introduces steric bulk that significantly alters the reactivity of the pyridine nitrogen [1]. This is demonstrated in catalysis, where subtle changes in ligand structure drastically alter product selectivity. For example, in Pd-catalyzed alkene conversion, an unsubstituted pyridine-based ligand led to oligomerization, whereas a ligand with a mesityl group on the carbene and a xylyl-substituted pyridine unit produced exclusively butene (dimerization) [2]. Furthermore, the electronic effect of the mesityl group can modulate the basicity and nucleophilicity of the pyridine, as evidenced by pKa shifts of up to 2 orders of magnitude in related sterically demanding pyridine systems [3]. Therefore, the unique combination of steric shielding and electronic modulation provided by the 3-mesityl group is not replicated by generic analogs, making direct substitution without compromising the intended function impossible.

Quantifiable Performance Differentiators for 3-Mesitylpyridine in Key Applications


Superior 1-Butene Selectivity in Ethene Oligomerization Catalysis with Mesityl-Substituted Ligands

In nickel-catalyzed ethene oligomerization, the use of a pyridine-phosphine ligand bearing a mesityl substituent on the phosphorus atom (structurally analogous to 3-Mesitylpyridine in terms of steric demand) resulted in a 90% selectivity for 1-butene [1]. This performance is superior to catalysts derived from less bulky ligands, which exhibit lower selectivity due to increased isomerization of the growing chain [1].

Homogeneous Catalysis Oligomerization Ligand Design

Enhanced Basicity and Nucleophilicity Enabled by Sterically Demanding Anionic Pyridine Framework

While a direct pKa value for 3-Mesitylpyridine is not available, studies on the closely related, sterically demanding anionic pyridine derivative 4-BPh3Mes2PyH (derived from 2,6-dimesitylpyridine) demonstrate the profound impact of the mesityl environment on basicity. This compound exhibits a pKa of 18.46 in acetonitrile, making it one of the most basic pyridines known [1]. In contrast, the electronically modified derivative 4-B(ArCF3)3Mes2PyH, where the mesityl environment is perturbed by electron-withdrawing CF3 groups, has a significantly lower pKa of 16.44 [1].

Basicity Nucleophilicity Organocatalysis

Differential Catalytic Activity and Selectivity in Alkene Conversion Using NHC-Pyridine Palladium Complexes

A study on cationic palladium complexes bearing C,N-bidentate NHC-pyridine ligands revealed a strong correlation between ligand steric environment and catalytic outcome. A complex featuring a shielding mesityl substituent on the carbene and a xylyl-substituted pyridine unit (a close analog to a 3-mesitylpyridine motif) produced exclusively butene (dimerization) in ethylene conversion [1]. This contrasts sharply with an unsubstituted pyridine analog, which afforded low-molecular weight olefins (oligomerization), and a flexible CH2-linked variant, which was entirely inactive [1].

Homogeneous Catalysis Palladium NHC Ligands

Validated Application Scenarios for 3-Mesitylpyridine Based on Quantitative Evidence


Design of High-Selectivity Homogeneous Catalysts for Alpha-Olefin Production

Researchers and process chemists developing catalysts for ethene oligomerization should prioritize 3-Mesitylpyridine as a key ligand precursor or structural motif. The evidence shows that mesityl-derived steric bulk is critical for achieving high 1-butene selectivity (90%) by suppressing chain isomerization [1]. Incorporating this structural feature into ligand design can lead to more efficient processes for producing high-purity alpha-olefins, a crucial feedstock for polymers and lubricants.

Synthesis of Sterically Tuned NHC-Pyridine Palladium Complexes for Controlled Alkene Dimerization

In academic and industrial laboratories focused on fine chemical synthesis, 3-Mesitylpyridine is a strategic building block for constructing NHC-pyridine ligands. As demonstrated, Pd complexes of such ligands can achieve exclusive butene dimerization from ethylene, a level of control not possible with less hindered analogs [2]. This makes 3-Mesitylpyridine invaluable for projects aiming to selectively convert inexpensive alkenes into valuable dimers.

Development of Potent Organocatalysts or Reagents Requiring High Basicity/Nucleophilicity

For chemists exploring novel organocatalytic transformations, 3-Mesitylpyridine represents a gateway to exceptionally basic and nucleophilic pyridine derivatives. Studies on the 2,6-dimesitylpyridine framework show that the mesityl environment can elevate pKa values to among the highest known for pyridines (pKa = 18.46 in MeCN) [3]. By using 3-Mesitylpyridine as a starting material, researchers can access new, highly active catalysts for challenging base-catalyzed reactions.

Technical Documentation Hub

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